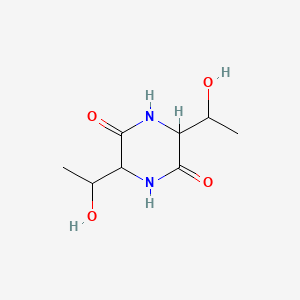
3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione is a chemical compound with the molecular formula C8H14N2O4 It is a derivative of piperazine, characterized by the presence of two hydroxyethyl groups attached to the nitrogen atoms in the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .
Another method involves the self-condensation of amino acid derivatives. For instance, the self-condensation of 3-aminopyrrolidine-2,5-dione in refluxing acetonitrile or the self-condensation of asparagine methyl ester at room temperature can produce optically pure this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form piperazine derivatives with different functional groups.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diketopiperazine derivatives.
Reduction: Formation of piperazine derivatives with reduced functional groups.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(hydroxymethyl)piperazine-2,5-dione: Similar structure but with hydroxymethyl groups instead of hydroxyethyl groups.
3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione: Contains hydroxybenzyl groups, offering different chemical properties and applications.
cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione: A stereoisomer with similar functional groups but different spatial arrangement.
Uniqueness
3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione is unique due to its specific hydroxyethyl substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C8H14N2O4 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3,6-bis(1-hydroxyethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O4/c1-3(11)5-7(13)10-6(4(2)12)8(14)9-5/h3-6,11-12H,1-2H3,(H,9,14)(H,10,13) |
InChI Key |
FEXBTWNVLLOVLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)N1)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















